molecular formula C17H25FO2 B14850323 4-Fluorobenzeneundecanoic acid CAS No. 1258638-45-7

4-Fluorobenzeneundecanoic acid

Cat. No.: B14850323
CAS No.: 1258638-45-7
M. Wt: 280.4 g/mol
InChI Key: ZAJFVLORLNMEMY-UHFFFAOYSA-N
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Description

4-Fluorobenzeneundecanoic acid is an organic compound with the molecular formula C17H25FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the para position of the benzene ring, and an undecanoic acid chain is attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzeneundecanoic acid typically involves the introduction of a fluorine atom into the benzene ring followed by the attachment of the undecanoic acid chain. One common method is the Schiemann reaction, where a 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting compound is then hydrolyzed to obtain 4-Fluorobenzoic acid, which can be further reacted with undecanoic acid to form this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzeneundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluorobenzeneundecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Fluorobenzeneundecanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The undecanoic acid chain can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzeneundecanoic acid is unique due to its longer carbon chain, which can impart different physicochemical properties and biological activities compared to its simpler analogs. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1258638-45-7

Molecular Formula

C17H25FO2

Molecular Weight

280.4 g/mol

IUPAC Name

11-(4-fluorophenyl)undecanoic acid

InChI

InChI=1S/C17H25FO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20)

InChI Key

ZAJFVLORLNMEMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)F

Origin of Product

United States

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